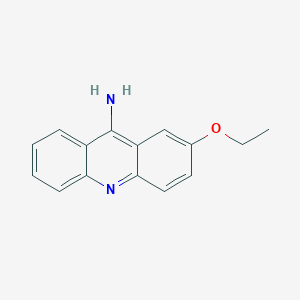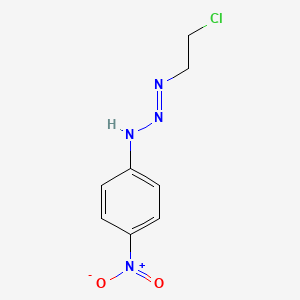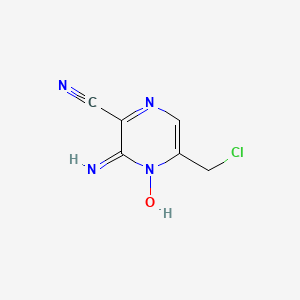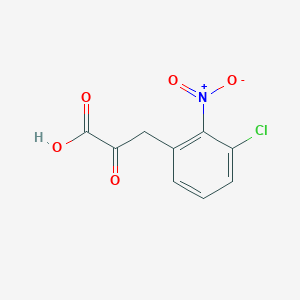
1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- is a chemical compound with the molecular formula C8H7Cl2N3S.
Métodos De Preparación
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- typically involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- can be compared with other similar compounds, such as:
- HYDRAZINECARBOTHIOAMIDE,2-(3,5-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(2,4-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-OCTADECYL- These compounds share similar chemical structures but may differ in their chemical properties and applications. The uniqueness of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- lies in its specific substitution pattern and the resulting chemical behavior .
Propiedades
Número CAS |
24244-22-2 |
|---|---|
Fórmula molecular |
C8H9Cl2N3S |
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
1-(3,4-dichloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H9Cl2N3S/c1-11-8(14)13-12-5-2-3-6(9)7(10)4-5/h2-4,12H,1H3,(H2,11,13,14) |
Clave InChI |
UUDSOKZXSXJZIP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NNC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)

![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)


![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)

![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
